4-[[(2-methyl-5-nitro-1H-imidazol-4-yl)thio]methyl]-2-nitrophenol
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Overview
Description
4-[[(2-methyl-5-nitro-1H-imidazol-4-yl)thio]methyl]-2-nitrophenol is a nitrophenol.
Scientific Research Applications
Antibacterial and Antifungal Properties : Nitroimidazole derivatives, closely related to the compound , exhibit significant antibacterial and antifungal activities. Specific compounds have been effective against various bacteria and fungi, demonstrating potential as therapeutic agents in treating infections (Günay et al., 1999).
Aldehyde Dehydrogenase Inhibition : A derivative of 4-nitroimidazole has been found to inhibit aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This suggests potential applications in studying and possibly treating alcohol-related disorders (Klink et al., 1985).
Antituberculosis Activity : Certain nitroimidazole derivatives have shown effectiveness against Mycobacterium tuberculosis. These compounds could play a role in developing new antituberculosis drugs (Foroumadi et al., 2004).
Photochemical Applications : The photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions has been studied. This research contributes to understanding the chemical's reactions under light exposure, which could have implications in various chemical processes (Pfoertner et al., 1987).
Cyanide Detection : Certain derivatives have been synthesized and shown to be sensitive and selective sensors for cyanide detection in aqueous media. This indicates potential applications in environmental monitoring and public safety (Elsafy et al., 2018).
Metal Complexes Formation : Studies have shown that nitroimidazole derivatives can form metal complexes. These complexes have been explored for their structure and potential biological activities, indicating applications in material science and biochemistry (Al-Khateeb et al., 2019).
Synthesis and Characterization : Various synthesis methods and characterizations of nitroimidazole derivatives have been explored. This research is crucial for developing new compounds with potential applications in medicine and industry (Letafat et al., 2011).
Fluorescence Properties : Some derivatives have been studied for their fluorescence properties, suggesting potential uses in chemical sensing and imaging technologies (Xuan, 2012).
Electrochemical Properties : Research into the electrochemical properties of nitroimidazole derivatives, including their antimicrobial activity, reveals potential applications in electrochemical sensors and antimicrobial research (2022).
Properties
Molecular Formula |
C11H10N4O5S |
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Molecular Weight |
310.29 g/mol |
IUPAC Name |
4-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanylmethyl]-2-nitrophenol |
InChI |
InChI=1S/C11H10N4O5S/c1-6-12-10(15(19)20)11(13-6)21-5-7-2-3-9(16)8(4-7)14(17)18/h2-4,16H,5H2,1H3,(H,12,13) |
InChI Key |
KXYCTXGJIAIUDC-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC(=C(C=C2)O)[N+](=O)[O-] |
solubility |
46.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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